molecular formula C11H16N2O B13947139 4-Methyl-6-(1-pyrrolidinyl)-3-pyridinemethanol

4-Methyl-6-(1-pyrrolidinyl)-3-pyridinemethanol

Katalognummer: B13947139
Molekulargewicht: 192.26 g/mol
InChI-Schlüssel: KGDWGEOQMCSTDU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Methyl-6-(1-pyrrolidinyl)-3-pyridinemethanol is a heterocyclic compound that contains a pyridine ring substituted with a pyrrolidine group and a hydroxymethyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-6-(1-pyrrolidinyl)-3-pyridinemethanol typically involves the reaction of 4-methyl-3-pyridinecarboxaldehyde with pyrrolidine in the presence of a reducing agent. The reaction conditions often include:

  • Solvent: Ethanol or methanol
  • Temperature: Room temperature to reflux
  • Reducing agent: Sodium borohydride or lithium aluminum hydride

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

4-Methyl-6-(1-pyrrolidinyl)-3-pyridinemethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The pyridine ring can be reduced to a piperidine ring using hydrogenation catalysts like palladium on carbon.

    Substitution: The pyrrolidine group can be substituted with other amines or nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid

    Reduction: Hydrogen gas with palladium on carbon catalyst

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride

Major Products Formed

    Oxidation: 4-Methyl-6-(1-pyrrolidinyl)-3-pyridinecarboxylic acid

    Reduction: 4-Methyl-6-(1-pyrrolidinyl)-3-piperidinemethanol

    Substitution: Various substituted pyridinemethanol derivatives

Wissenschaftliche Forschungsanwendungen

4-Methyl-6-(1-pyrrolidinyl)-3-pyridinemethanol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and catalysts.

Wirkmechanismus

The mechanism of action of 4-Methyl-6-(1-pyrrolidinyl)-3-pyridinemethanol involves its interaction with specific molecular targets. The pyrrolidine group can interact with receptors or enzymes, modulating their activity. The hydroxymethyl group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Methyl-3-pyridinemethanol: Lacks the pyrrolidine group, resulting in different chemical properties and biological activities.

    6-(1-Pyrrolidinyl)-3-pyridinemethanol:

    4-Methyl-6-(1-pyrrolidinyl)-2-pyridinemethanol: Substitution at a different position on the pyridine ring, leading to variations in its chemical behavior.

Uniqueness

4-Methyl-6-(1-pyrrolidinyl)-3-pyridinemethanol is unique due to the specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications.

Eigenschaften

Molekularformel

C11H16N2O

Molekulargewicht

192.26 g/mol

IUPAC-Name

(4-methyl-6-pyrrolidin-1-ylpyridin-3-yl)methanol

InChI

InChI=1S/C11H16N2O/c1-9-6-11(12-7-10(9)8-14)13-4-2-3-5-13/h6-7,14H,2-5,8H2,1H3

InChI-Schlüssel

KGDWGEOQMCSTDU-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=NC=C1CO)N2CCCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.